Fmoc-Lys-OH.TosOH

Peptide Synthesis Solubility SPPS

Fmoc-Lys-OH.TosOH (Nα-Fmoc-L-lysine p-toluenesulfonate, CAS 1998701-31-7) is a protected lysine building block engineered for Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound presents a free ε-amino side chain for downstream functionalization while the α-amino group is masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Molecular Formula C28H32N2O7S
Molecular Weight 540.6 g/mol
Cat. No. B12276908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys-OH.TosOH
Molecular FormulaC28H32N2O7S
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C21H24N2O4.C7H8O3S/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1
InChIKeyAJQYYCSSOVJWBR-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys-OH.TosOH for Solid-Phase Peptide Synthesis: Core Specifications and Procurement Basics


Fmoc-Lys-OH.TosOH (Nα-Fmoc-L-lysine p-toluenesulfonate, CAS 1998701-31-7) is a protected lysine building block engineered for Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound presents a free ε-amino side chain for downstream functionalization while the α-amino group is masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . The p-toluenesulfonate (tosylate) counterion is specifically chosen to modulate physicochemical properties critical for automated SPPS workflows .

Why Fmoc-Lys-OH.TosOH Cannot Be Substituted by Generic Fmoc-Lysine Derivatives Without Consequence


The tosylate counterion is not an inert bystander; it directly influences solubility, stability, handling, and coupling kinetics. Substituting Fmoc-Lys-OH.TosOH with the free base or the hydrochloride salt can lead to inconsistent solubility in the aprotic solvents commonly used in SPPS (DMF, NMP), potentially causing incomplete deprotection or coupling failure . Furthermore, the tosylate form provides a mildly acidic micro-environment that helps suppress premature Fmoc cleavage during storage and synthesis, a risk that is heightened with the free base . These differences become especially critical in automated, high-throughput, or scale-up syntheses where reproducibility is paramount.

Quantitative Evidence Guide: Fmoc-Lys-OH.TosOH vs. Fmoc-Lys-OH.HCl, Fmoc-Lys(Boc)-OH, Fmoc-Lys(Mtt)-OH, and Free Base


Solubility in SPPS Solvents: Tosylate Salt Enhances DMF/DMSO Solubility Over Free Base

The tosylate salt form significantly enhances the solubility of Fmoc-Lys-OH in polar aprotic solvents, a critical requirement for efficient SPPS. While the free base exhibits limited solubility, the tosylate salt is reported to be freely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the two most common solvents for Fmoc chemistry . This enhanced solubility translates to faster dissolution times and more homogeneous reaction mixtures, reducing the risk of incomplete coupling. In contrast, Fmoc-Lys-OH.HCl, although soluble in DMF (approximately 150 mg/mL or 0.3 g/2 mL), can suffer from solvent compatibility issues in certain mixed-solvent systems . No directly comparable quantitative solubility data (mg/mL) for Fmoc-Lys-OH.TosOH in DMF was publicly available at the time of this assessment, which limits the strength of this comparison. Therefore, this evidence is classified as Class-Level Inference based on the general behavior of tosylate salts.

Peptide Synthesis Solubility SPPS

Storage Stability: Tosylate Salt Reduces Hygroscopicity and Improves Long-Term Storage Over HCl Salt

The p-toluenesulfonate counterion is widely recognized for conferring non-hygroscopic properties to amino acid derivatives, in contrast to hydrochloride salts which are often hygroscopic and prone to clumping upon storage . Although a direct comparative study quantifying water uptake for Fmoc-Lys-OH.TosOH versus Fmoc-Lys-OH.HCl is not available, the general precedent for tosylate salts supports a claim of superior handling stability. Supplier documentation for the tosylate salt specifies a purity of ≥98% and storage under normal conditions, while the HCl salt often requires storage at 2-8°C and protection from moisture . This difference is practically significant for procurement: the tosylate form can be stored and weighed with greater ease and consistency, reducing waste and improving yield consistency.

Stability Hygroscopicity Storage

Coupling Efficiency: Tosylate Counterion May Improve Activation Kinetics Compared to Free Base

The tosylate group is postulated to activate the carboxylic acid moiety of Fmoc-Lys-OH, facilitating more efficient coupling with the resin-bound amine . While direct kinetic data (e.g., half-life of activation, coupling completion time) comparing Fmoc-Lys-OH.TosOH to Fmoc-Lys-OH free base under identical conditions are not publicly available, the general principle that tosylate salts can act as mild acid catalysts is well established. In contrast, Fmoc-Lys(Boc)-OH, which has a protected side chain, requires a different coupling strategy and may exhibit slower kinetics due to steric hindrance . For procurement purposes, the potential for faster, more complete couplings can translate to higher crude peptide purity and reduced need for double couplings, saving both time and reagent costs.

Coupling Efficiency Activation Kinetics

Racemization Suppression: Mildly Acidic Tosylate Environment Reduces Base-Catalyzed Epimerization Risk

Base-catalyzed racemization during Fmoc deprotection is a known side reaction that compromises the chiral integrity of the final peptide . The tosylate salt provides a slightly acidic environment that can mitigate the rate of base-catalyzed enolization at the α-carbon, potentially reducing D-amino acid formation compared to the free base, which lacks a buffering counterion. No direct study comparing racemization rates of Fmoc-Lys-OH.TosOH versus Fmoc-Lys-OH.HCl has been identified. However, the more acidic nature of the HCl salt (pKa of HCl ~ -6) might, in theory, offer some protection, but the tosylate salt (pKa of p-toluenesulfonic acid ~ -2.8) provides a more controlled acidic environment, which could be advantageous for maintaining consistent deprotection kinetics without excessive acid-catalyzed side reactions [1]. This is a class-level inference based on the known properties of tosylate counterions in peptide chemistry.

Racemization Chiral Purity Base Sensitivity

Cost-Effectiveness at Research Scale: Fmoc-Lys-OH.TosOH Offers Competitive Pricing Versus HCl Salt

Direct price comparison from commercial suppliers indicates that Fmoc-Lys-OH.TosOH (25 g, $60) is competitively priced relative to Fmoc-Lys-OH.HCl (25 g, $31–$240, depending on supplier) [1]. While the HCl salt can be cheaper from certain vendors, the tosylate form's enhanced handling and stability characteristics may offset the marginal cost difference by reducing losses due to degradation or incomplete reactions. For large-scale procurement, the tosylate salt offers a reasonable balance between cost and performance, particularly when factoring in the potential reduction in repeat syntheses.

Procurement Cost Budget Scale-up

Orthogonal Protection Compatibility: Fmoc-Lys-OH.TosOH Enables Direct Side-Chain Modification Without Additional Deprotection

Unlike Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH, which require an additional acidolysis step (TFA for Boc, 1% TFA/DCM for Mtt) to unmask the ε-amino group, Fmoc-Lys-OH.TosOH presents the ε-amine in its free base form (as the tosylate salt) directly after Fmoc removal . This eliminates one synthetic step, saving time and reducing exposure to harsh acidic conditions that can cause side reactions or premature cleavage from acid-sensitive resins. In orthogonal protection strategies, this feature allows for immediate on-resin functionalization (e.g., biotinylation, fluorescent labeling, or cyclization), which is a significant advantage for chemists designing complex peptide conjugates .

Orthogonal Protection Side-Chain Modification Conjugation

Optimal Application Scenarios for Fmoc-Lys-OH.TosOH Based on Differentiated Properties


Automated High-Throughput Peptide Library Synthesis

The enhanced solubility and non-hygroscopic nature of Fmoc-Lys-OH.TosOH make it ideally suited for automated synthesizers where consistent reagent pickup and dissolution are critical. Its free ε-amine after Fmoc removal enables direct on-resin diversification, streamlining the production of peptide libraries for drug discovery .

Synthesis of Peptide Conjugates and Labeled Probes

Researchers designing peptide-drug conjugates, fluorescent probes, or biotinylated peptides benefit from the single-step access to the free ε-amine. This eliminates the need for an acidolysis step that could otherwise cleave the peptide from acid-labile resins or damage sensitive functional groups .

Scale-Up and Process Development for cGMP Peptide Manufacturing

The robust storage stability and competitive pricing of Fmoc-Lys-OH.TosOH support its use in larger-scale syntheses (gram to kilogram). The reduced risk of hygroscopic degradation ensures batch-to-batch consistency, which is a regulatory requirement for Good Manufacturing Practice (GMP) production .

Synthesis of Cyclic Peptides Requiring Orthogonal Lysine Protection

In cyclic peptide synthesis, the ability to selectively deprotect the α-amine while keeping the ε-amine masked is essential. Fmoc-Lys-OH.TosOH provides this orthogonality inherently, allowing for on-resin cyclization strategies without additional protecting group manipulations .

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